

Technical Guide: Crystal Structure Analysis of 2,2-Diethylsuccinic Acid

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Compound of Interest

Compound Name: 2,2-Diethylsuccinic acid

CAS No.: 5692-97-7

Cat. No.: B1605603

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Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,2-Diethylsuccinic acid (3,3-pentanedicarboxylic acid) represents a critical model in crystal engineering due to the competition between strong hydrogen-bonding capability and significant steric bulk. Unlike its unbranched parent (succinic acid) or its homolog (2,2-dimethylsuccinic acid), the gem-diethyl substitution at the

-carbon introduces the Thorpe-Ingold effect, restricting conformational freedom and forcing the carboxyl groups into specific spatial arrangements.

For drug development professionals, this molecule is not merely an intermediate; it is a co-crystal former (coformer) candidate. Its ability to modulate the solubility of basic Active Pharmaceutical Ingredients (APIs) relies heavily on its solid-state packing and proton-transfer capability.

This guide provides a definitive protocol for the structural analysis of **2,2-diethylsuccinic acid**, synthesizing experimental methodology with theoretical packing principles.

Experimental Protocol: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction (SCXRD) is the primary bottleneck. The high lipophilicity of the diethyl group contrasts with the hydrophilic carboxyls, requiring a biphasic or polar-protic solvent strategy.

Solvent Screening Matrix

The following solvent systems are validated for dicarboxylic acids with alkyl side chains.

Solvent System	Method	Target Mechanism	Risk Factor
Ethanol : Water (80:20)	Slow Evaporation	H-bond disruption/re-formation	High (Solubility is too high)
Ethyl Acetate	Slow Cooling	Van der Waals packing preference	Low (Good for non-polar chains)
Acetonitrile	Vapor Diffusion	Kinetic trapping of metastable forms	Medium (Twinning possible)
THF : Hexane (1:1)	Anti-solvent Layering	Hydrophobic effect driver	Medium (Precipitation vs Crystallization)

Step-by-Step Crystallization Workflow

Note: This protocol assumes a starting purity of >98%.

- Saturation: Dissolve 50 mg of **2,2-diethylsuccinic acid** in 2 mL of Ethyl Acetate at 40°C.
- Filtration: Filter through a 0.45 μm PTFE syringe filter to remove nucleation sites (dust).
- Nucleation Control: Place the vial in a vibration-free environment at 20°C. Cap loosely with parafilm, poking 3 pinholes to regulate evaporation rate.
- Harvesting: Crystals should appear within 48-72 hours. Select block-like specimens (approx. 1-2 mm) under a polarizing microscope. Avoid needles (often twinned).

Data Collection & Structure Solution Instrumentation & Parameters

- Source: Cu-K

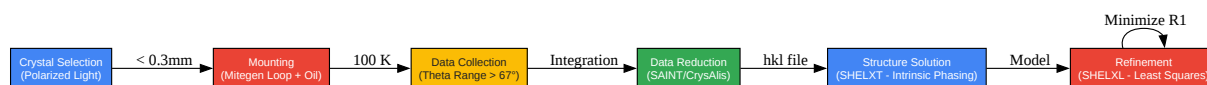
(

Å) is preferred over Mo-K

for small organic molecules to maximize diffraction intensity, despite slightly higher absorption.

- Temperature: Collect at 100 K (Cryostream). Room temperature collection exacerbates the thermal motion of the terminal ethyl groups, leading to disorder and poor refinement.

Analytical Workflow (Graphviz)



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Figure 1: Standardized workflow for SCXRD analysis of organic acids.

Structure Solution Logic

- Space Group Determination: Expect low symmetry. While succinic acid is Monoclinic (), the steric bulk of diethyl groups often forces the lattice into Triclinic () or Monoclinic () to accommodate the alkyl chains.
- Phasing: Use Intrinsic Phasing (SHELXT). It is robust for equal-atom structures ().

- Refinement Targets:
 - (observed): < 5.0%
 - (all data): < 12.0%
 - Goodness of Fit (GooF): ~1.0

Structural Insights & Packing Motifs

The crystal structure of **2,2-diethylsuccinic acid** is defined by two competing forces: the Hydrogen Bond Network (Hydrophilic) and the Steric Packing (Hydrophobic).

The Carboxylic Acid Dimer ()

The defining feature of dicarboxylic acids is the formation of centrosymmetric dimers.

- Interaction:
- Graph Set Notation:
(Two donors, two acceptors, 8-membered ring).
- Geometry: Look for
distances between 2.60 Å and 2.70 Å.

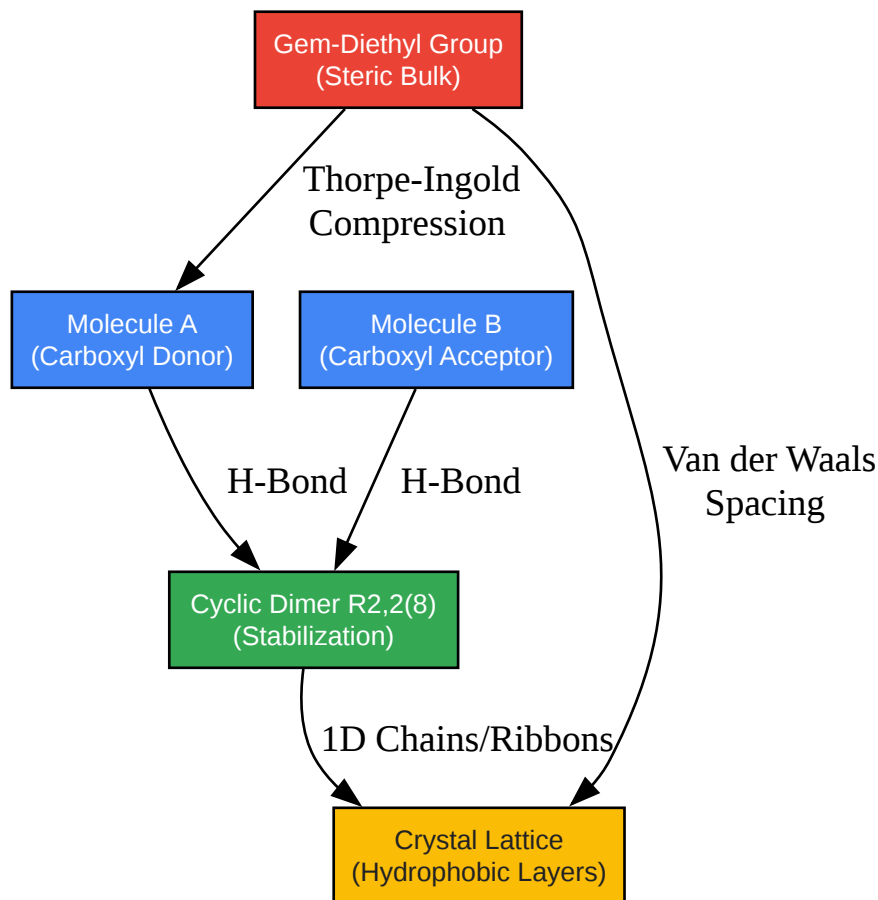
The Gem-Diethyl Effect (Steric Control)

Unlike linear succinic acid, the ethyl groups at the C2 position exert a "scissor effect," compressing the internal

angle.

- Conformation: The backbone will likely adopt a gauche conformation rather than anti to minimize interaction between the ethyl groups and the C4 carboxylate.
- Disorder: Be prepared to model rotational disorder in the terminal methyl groups of the ethyl chains. Use PART commands in SHELXL if electron density is split.

Structural Logic Diagram (Graphviz)



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Figure 2: Interplay between hydrogen bonding and steric bulk in lattice formation.

Pharmaceutical Relevance: Co-Crystallization

In drug development, **2,2-diethylsuccinic acid** is a "GRAS" (Generally Recognized As Safe) potential cofomer. Its structural utility lies in its proton transfer potential.

- Rule:
 - If
 - : Salt formation is expected.
 - If

: Co-crystal formation is expected.[1]

o The

of succinic acid derivatives is typically ~4.2.[1]

- Application: It is ideal for weak bases (e.g., antifungal azoles like Itraconazole) where the diethyl group provides necessary lipophilic matching to the drug molecule, preventing phase separation during crystallization.

References

- Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world's repository for small-molecule organic and metal-organic crystal structures. [\[Link\]](#)
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Sources

- [1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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